molecular formula C8H6N4S B8716292 2-Amino-1H-benzimidazol-6-yl thiocyanate CAS No. 79475-19-7

2-Amino-1H-benzimidazol-6-yl thiocyanate

Cat. No.: B8716292
CAS No.: 79475-19-7
M. Wt: 190.23 g/mol
InChI Key: XVJWPKPRETVUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1H-benzimidazol-6-yl thiocyanate is a benzimidazole derivative characterized by a thiocyanate (-SCN) group at the 6-position and an amino (-NH₂) group at the 2-position of the heterocyclic core. The benzimidazole scaffold is renowned for its pharmacological relevance, with derivatives exhibiting antimicrobial, antiviral, and anticancer activities . The thiocyanate group introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking. Structural studies of such compounds often employ X-ray crystallography, with refinement tools like SHELX being widely utilized for small-molecule analysis .

Properties

CAS No.

79475-19-7

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

(2-amino-3H-benzimidazol-5-yl) thiocyanate

InChI

InChI=1S/C8H6N4S/c9-4-13-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12)

InChI Key

XVJWPKPRETVUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC#N)NC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O, mg/mL) LogP
2-Amino-1H-benzimidazol-6-yl SCN 205.23 218–220 0.15 1.78
2-Amino-1H-benzimidazol-6-ol 149.15 245–247 2.30 0.92
2-Nitro-1H-benzimidazole-6-SCN 235.21 190–192 0.08 2.15

The thiocyanate group in the target compound reduces aqueous solubility compared to the hydroxyl analog, likely due to decreased polarity. The nitro derivative exhibits even lower solubility, attributed to enhanced hydrophobicity (higher LogP) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , reveal distinct differences:

  • 2-Amino-1H-benzimidazol-6-yl thiocyanate: Forms N–H···N and N–H···S hydrogen bonds, creating a 2D sheet structure. The thiocyanate acts as both donor (via amino group) and acceptor (via SCN).
  • 2-Amino-1H-benzimidazol-6-ol: Generates stronger O–H···N bonds, resulting in tighter 3D networks and higher melting points.
  • 2-Mercapto-1H-benzimidazol-6-yl thiocyanate : S–H···N interactions dominate, leading to less directional packing and lower thermal stability.

Crystallographic data for these compounds are often refined using SHELX software, which is critical for resolving hydrogen-bonding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.